Cas no 1806073-44-8 (5-Chloro-4-cyanonicotinoyl chloride)

5-Chloro-4-cyanonicotinoyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Chloro-4-cyanonicotinoyl chloride
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- インチ: 1S/C7H2Cl2N2O/c8-6-3-11-2-5(7(9)12)4(6)1-10/h2-3H
- InChIKey: QQLWUSRRXMSTOO-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(=O)Cl)=C1C#N
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- トポロジー分子極性表面積: 53.8
- XLogP3: 1.7
5-Chloro-4-cyanonicotinoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010720-1g |
5-Chloro-4-cyanonicotinoyl chloride |
1806073-44-8 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029010720-250mg |
5-Chloro-4-cyanonicotinoyl chloride |
1806073-44-8 | 95% | 250mg |
$950.60 | 2022-04-01 |
5-Chloro-4-cyanonicotinoyl chloride 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
5-Chloro-4-cyanonicotinoyl chlorideに関する追加情報
5-Chloro-4-Cyanonicotinoyl Chloride: A Comprehensive Overview
5-Chloro-4-cyanonicotinoyl chloride, also known by its CAS number CAS No. 1806073-44-8, is a highly reactive compound with significant applications in organic synthesis. This compound is widely recognized for its role in the synthesis of bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its potential as a key intermediate in the production of novel pesticides and antibiotics, making it a focal point in contemporary chemical research.
The structure of 5-chloro-4-cyanonicotinoyl chloride consists of a chlorinated aromatic ring with a cyano group at the 4-position and a chloro group at the 5-position. This unique arrangement endows the molecule with distinct electronic properties, facilitating its use in various nucleophilic substitution reactions. The compound's reactivity is further enhanced by the presence of an acyl chloride group, which makes it an excellent electrophile in peptide bond formation and other condensation reactions.
Recent advancements in synthetic chemistry have led to innovative methods for synthesizing 5-chloro-4-cyanonicotinoyl chloride. Researchers have explored green chemistry approaches, including catalytic systems that minimize waste and improve yield. These methods not only enhance the efficiency of production but also align with global efforts to promote sustainable chemical manufacturing.
In terms of applications, 5-chloro-4-cyanonicotinoyl chloride has shown remarkable versatility. It serves as a precursor for the synthesis of herbicides and insecticides, where its ability to form stable amides with amino acids is particularly valuable. Additionally, this compound has been employed in the development of new drug candidates targeting bacterial infections, leveraging its unique pharmacokinetic properties.
The biocidal activity of 5-chloro-4-cyanonicotinoyl chloride has been extensively studied, with recent findings indicating its effectiveness against various plant pathogens. Its ability to inhibit key enzymes involved in fungal growth has positioned it as a promising candidate for next-generation agricultural chemicals.
In conclusion, 5-chloro-4-cyanonicotinoyl chloride continues to be a critical compound in modern organic synthesis. Its diverse applications and ongoing research highlight its importance in advancing both agrochemical and pharmaceutical industries. As scientists delve deeper into its properties and potential uses, this compound is expected to play an even greater role in shaping future innovations.
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